molecular formula C19H16N2O6 B2567448 5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide CAS No. 887347-80-0

5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2567448
CAS No.: 887347-80-0
M. Wt: 368.345
InChI Key: DKAMGRPRXGRCMQ-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide is a furan-carboxamide derivative supplied for research purposes. Compounds based on the furan scaffold are of significant interest in medicinal chemistry and are frequently investigated as potential inhibitors for various biological targets. Specifically, 2,5-substituted furans have been identified as inhibitors for a range of enzymes, including those relevant in infectious diseases. Research into similar furan-based compounds has shown promise in targeting pathways such as iron acquisition in mycobacterial species, highlighting the scaffold's potential in developing novel anti-infective agents. The structure of this compound, which features methoxy and nitro substituents, is designed for structure-activity relationship (SAR) studies. As with related molecules, its intrinsic properties may present challenges for characterization, making it a valuable candidate for advanced analytical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-13-5-3-12(4-6-13)20-19(22)18-10-9-17(27-18)15-8-7-14(26-2)11-16(15)21(23)24/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAMGRPRXGRCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Methoxylation: The addition of methoxy groups to the aromatic rings.

    Furan Ring Formation: The construction of the furan ring through cyclization reactions.

    Amidation: The formation of the carboxamide group by reacting the furan derivative with an amine.

Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology and Medicine:

  • Potential applications in drug discovery and development.
  • Investigated for its biological activity and interactions with biomolecules.

Industry:

  • Utilized in the development of materials with specific properties.
  • Explored for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or modulation of signaling cascades.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Physical Properties of Selected Furan-2-Carboxamide Derivatives
Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features Reference
5-Nitro-N-phenylfuran-2-carboxamide (2A) R1 = Ph, R2 = H 178–180 73 Nitro group enhances polarity
5-Nitro-N-(thiophen-3-yl)furan-2-carboxamide (2H) R1 = Thiophen-3-yl, R2 = H 214–215 75 Higher melting point due to heterocycle
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide R1 = 4-Fluorobenzyl, R2 = 4-OMe N/A N/A Antiviral activity against 2C protein
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide R1 = 4-Cl-Ph, R2 = 3,5-diOMe N/A N/A A-803467 inhibitor
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide R1 = 2-Cl-Ph, R2 = CH2CH2-4-OMe N/A N/A Ethyl linker for flexibility

Key Observations :

  • Nitro vs. Chloro Groups : Nitro-substituted derivatives (e.g., 2A) exhibit lower melting points (~180°C) compared to chloro-substituted analogs (e.g., 5-(2-chlorophenyl) derivatives), which may reflect differences in crystal packing and intermolecular interactions .
  • Heterocyclic Substitutions : Thiophenyl and thiazolyl substituents (e.g., 2H, 2I) increase melting points (>210°C), likely due to enhanced π-π stacking and hydrogen bonding .

Key Observations :

  • Diuretic vs. Antiviral : Nitro groups in 2A–2M correlate with diuretic applications, while fluorobenzyl/methoxy substitutions align with antiviral roles, highlighting substituent-dependent target specificity .

Pharmacological Considerations

  • Morpholine () or sulfamoyl () groups may improve solubility .
  • Toxicity: Nitro groups are associated with genotoxicity risks, whereas chloro or methoxy groups are generally better tolerated in drug design .

Biological Activity

5-(4-Methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring and multiple methoxy and nitro substituents, which influence its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, derivatives exhibiting similar structural features demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organisms
5a0.22Staphylococcus aureus
7b0.25Escherichia coli
100.30Pseudomonas aeruginosa

These MIC values indicate that compounds with similar structural motifs to this compound exhibit potent antimicrobial effects, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies indicate that furan derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects of furan-based compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
515.5HeLa
712.8MCF-7
1018.3A549

This data suggests that modifications in the structure of furan derivatives can enhance their anticancer activity .

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition potential of this compound. Inhibitors of key enzymes involved in cancer progression and bacterial resistance are critical in drug development.

Table 3: Enzyme Inhibition Activities

EnzymeIC50 (µM)Compound
BACE-10.38Modified Tacrine Derivative
DNA Gyrase12.27Related Furan Derivative
DHFR0.52Related Furan Derivative

The inhibition of these enzymes indicates the compound's potential as a multitarget drug candidate, particularly in treating neurodegenerative diseases and infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of furan derivatives. Studies have shown that specific substitutions at various positions significantly affect potency.

Key Findings:

  • Nitro Group Position : The ortho-nitro group has been associated with higher inhibitory activity compared to meta or para positions.
  • Methoxy Substituents : Methoxy groups enhance solubility and biological activity, making them favorable in drug design.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of furan-based compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. A study demonstrated that certain furan derivatives could effectively target cancer cells by modulating signaling pathways involved in cell survival and growth .

Antimicrobial Properties

Furan derivatives have been investigated for their antimicrobial activity against various pathogens. The presence of nitro and methoxy groups enhances their interaction with microbial targets, leading to increased efficacy. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Research into similar structures has revealed that they can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Potential

Emerging studies suggest that furan derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier and interact with neural pathways makes these compounds significant in neuropharmacology .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluation of furan derivatives against cancer cell linesIdentified significant cytotoxic effects on breast and lung cancer cells with IC50 values in low micromolar range .
Antimicrobial Evaluation Testing against Staphylococcus aureus and E. coliShowed effective inhibition with MIC values lower than standard antibiotics .
Anti-inflammatory Research Investigation into cytokine modulationDemonstrated reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory conditions .
Neuroprotection Study Assessment of neuroprotective mechanismsFound that furan derivatives could prevent neuronal cell death induced by oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-methoxy-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide?

  • Methodology : The compound can be synthesized via reductive transamidation using nitroaromatic precursors. For example, a two-step procedure involves:

Coupling : Reacting furan-2-carbonyl chloride with 4-methoxy-2-nitroaniline in acetonitrile under reflux (3–5 hours) to form the intermediate.

Reductive amination : Using MnBr₂ as a catalyst with nitroaromatics (e.g., 4-nitrophenyl derivatives) in NMP solvent to introduce the 4-methoxyphenyl group .

  • Characterization : Confirmed via 1^1H NMR (amide N-H resonance at ~10.5 ppm) and 13^{13}C NMR (carbonyl C=O at ~160 ppm) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • X-ray crystallography : Single-crystal diffraction data are processed using SHELX (e.g., SHELXL for refinement). Key parameters include:

  • Planarity : Dihedral angles between furan and aromatic rings (e.g., ~9.7° deviation observed in analogous structures).
  • Intramolecular interactions : Hydrogen bonds (e.g., N–H⋯O=C) stabilize the trans-amide conformation .
    • Software : WinGX and ORTEP for Windows are used for data visualization and geometry analysis .

Advanced Research Questions

Q. How does this compound inhibit viral replication, and what experimental assays validate its mechanism?

  • Target : The non-structural protein 2C (AAA+ ATPase) in enteroviruses (EV) and rhinoviruses (RV).
  • Mode of action : Competes with fluoxetine for a conserved binding pocket, disrupting viral RNA replication.
  • Assays :

  • Plaque reduction assays : Measure EC₅₀ values in cell cultures (e.g., HeLa cells infected with EV-D68).
  • ATPase activity assays : Quantify inhibition of 2C ATP hydrolysis using malachite green phosphate detection .

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

  • Data validation :

Compare anisotropic displacement parameters (ADPs) with similar carboxamide derivatives.

Use SHELXL’s restraints for bond lengths/angles (e.g., C–C in furan: 1.341–1.467 Å).

  • Handling disorder : Apply PART instructions in SHELX for split positions in nitro/methoxy groups .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent optimization : Replace acetonitrile with THF or DMF for better solubility of nitroaromatic intermediates.
  • Catalyst screening : Test MnBr₂ vs. FeCl₃ for reductive amination efficiency (MnBr₂ yields ~75% in NMP vs. 60% for FeCl₃) .
  • Purification : Use silica gel chromatography (hexane:EtOAc 3:1) followed by recrystallization from ethanol .

Q. How can structure-activity relationship (SAR) studies improve antiviral potency?

  • Modifications :

  • Furan ring : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance binding to 2C.
  • Methoxy groups : Replace with trifluoromethoxy to improve metabolic stability (tested via microsomal assays).
    • Biological testing : Compare IC₅₀ values of analogs in viral cytopathic effect (CPE) assays .

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